3-METHYL-4-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE
Overview
Description
3-METHYL-4-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methyl group, a nitro group, and a toluidinosulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, including nitration, sulfonation, and acylation reactions. The starting materials are often commercially available aromatic compounds, which undergo nitration to introduce the nitro group, followed by sulfonation to add the toluidinosulfonyl group. The final step involves acylation to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-METHYL-4-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-4-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with proteins and enzymes. The sulfonyl group enhances the compound’s solubility and reactivity, allowing it to engage in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitroaniline: Shares the nitro and methyl groups but lacks the benzamide structure.
N-Methyl-N-phenylbenzamide: Similar benzamide core but different substituents.
Benzamide: The simplest form of the compound without additional functional groups.
Uniqueness
3-METHYL-4-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the toluidinosulfonyl group distinguishes it from other benzamides, providing enhanced solubility and reactivity.
Properties
IUPAC Name |
3-methyl-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-14-3-6-18(7-4-14)23-30(28,29)19-10-8-17(9-11-19)22-21(25)16-5-12-20(24(26)27)15(2)13-16/h3-13,23H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTLQYLHHYRPCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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